molecular formula C16H13ClN2 B11086860 1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole

1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole

Cat. No.: B11086860
M. Wt: 268.74 g/mol
InChI Key: WYDINWZOIUBJAX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chlorophenyl group, a methyl group, and a phenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorophenylhydrazine with acetophenone under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a base to yield the desired pyrazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may modulate the activity of neurotransmitter receptors or ion channels in the brain, thereby stabilizing neuronal activity and preventing seizures . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of ongoing research and development, with promising applications in various fields.

Properties

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-methyl-5-phenylpyrazole

InChI

InChI=1S/C16H13ClN2/c1-12-11-16(13-5-3-2-4-6-13)19(18-12)15-9-7-14(17)8-10-15/h2-11H,1H3

InChI Key

WYDINWZOIUBJAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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